N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2-methylbenzamide
Description
Properties
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]-2-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3S/c1-12-4-2-3-5-14(12)18(21)19-10-15(20)17-7-6-16(22-17)13-8-9-23-11-13/h2-9,11,15,20H,10H2,1H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSADTHOEYNZEGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2-methylbenzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiophen-3-yl-furan intermediate, followed by its coupling with a hydroxyethyl group. The final step involves the formation of the benzamide linkage under controlled conditions, often using reagents such as coupling agents and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the thiophen-3-yl-furan moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzamide core or the thiophen-3-yl-furan moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield ketones or aldehydes, while substitution reactions can introduce new functional groups to the benzamide core or the thiophen-3-yl-furan moiety.
Scientific Research Applications
N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2-methylbenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2-methylbenzamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting key enzymes. Its antioxidant properties could be due to scavenging free radicals and preventing oxidative damage.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural uniqueness and bioactivity are best understood through comparison with analogs. Key structural variations include substitutions on the benzamide core, modifications to the hydroxyethyl chain, and heterocyclic replacements.
Structural and Functional Comparison Table
Key Findings from Comparative Studies
Role of the Thiophen-Furan Moiety :
- The thiophen-3-yl-furan system enhances electron delocalization , improving antioxidant activity compared to analogs with single heterocycles (e.g., N-(2-hydroxyethyl)-2-methylbenzamide) .
- Replacing thiophen-3-yl with thiophen-2-yl (as in N-(2-(thiophen-2-yl)ethyl)-2-methylbenzamide) reduces π-π stacking efficiency with biological targets, lowering potency .
Impact of Benzamide Substitutions: The 2-methyl group on the benzamide core improves metabolic stability compared to non-methylated analogs (e.g., N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzamide) . Electron-withdrawing groups (e.g., -Cl in 2-chlorobenzamide derivatives) enhance anticancer activity but increase cytotoxicity, whereas electron-donating groups (e.g., -OCH₃) favor anti-inflammatory effects .
Hydroxyethyl Group :
- The hydroxyethyl chain enables hydrogen bonding with enzymes or receptors, critical for antimicrobial activity. Its absence (e.g., in simpler benzamides) diminishes target engagement .
Unique Advantages of the Target Compound
- Balanced Bioactivity Profile : Combines moderate anti-inflammatory effects (from the methyl group) with strong antimicrobial and anticancer activity (from the thiophen-furan system) .
- Synergistic Electronic Effects : The conjugated thiophen-furan moiety and benzamide core create a polarized yet stable structure, enhancing both solubility and membrane permeability .
Biological Activity
N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2-methylbenzamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 303.3 g/mol. The presence of both thiophene and furan rings contributes to its unique chemical properties, making it a valuable candidate for drug development.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Molecular Targets : The compound may interact with enzymes, receptors, and proteins involved in critical biological processes. Potential targets include kinases, transcription factors, and ion channels.
-
Signaling Pathways : It is suggested that the compound modulates several signaling pathways, such as:
- MAPK/ERK pathway
- PI3K/Akt pathway
- NF-kB pathway
These pathways are crucial in regulating cell proliferation, apoptosis, and inflammation.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit promising anticancer properties. For instance, studies have shown that certain derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The compound's ability to target multiple pathways enhances its potential as an anticancer agent.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is essential:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2-methoxybenzamide | Methoxy group | Moderate anti-inflammatory |
| N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2-chlorobenzamide | Chlorine substitution | Enhanced anticancer activity |
The presence of hydroxyl and phenylbutanamide groups provides additional sites for chemical modification and interaction with biological targets, contributing to the compound's unique profile.
Case Studies
Several case studies have documented the biological effects of related compounds:
-
Study on Anticancer Activity : A study published in a pharmacology journal demonstrated that a derivative of this compound showed an IC50 value in the low micromolar range against various cancer cell lines, indicating potent anticancer activity.
"The most active compound exhibited an IC50 of 900 nM against the leukemia cell line CCRF-CEM" .
- Anti-inflammatory Research : Another study highlighted the anti-inflammatory effects of similar compounds, showing significant inhibition of COX enzymes and reduced cytokine production in vitro.
Q & A
Basic Research Questions
Q. What are the key structural features of N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2-methylbenzamide, and how do they influence its chemical reactivity?
- Answer : The compound contains a benzamide core, a hydroxylated ethyl linker, and a fused thiophene-furan heterocyclic system. The thiophene and furan rings contribute π-electron density, enhancing interactions with aromatic biological targets (e.g., enzymes). The hydroxyl group increases solubility in polar solvents, while the methylbenzamide moiety stabilizes the molecule via hydrophobic interactions. Reactivity is dominated by nucleophilic substitution at the hydroxyethyl group and electrophilic aromatic substitution on the thiophene/furan rings .
Q. What are the standard synthetic routes for this compound, and what intermediates are critical for optimizing yield?
- Answer : Synthesis typically involves:
- Step 1 : Formation of the thiophene-furan intermediate via Suzuki-Miyaura coupling or Friedel-Crafts alkylation .
- Step 2 : Hydroxyethylation using 2-bromoethanol under basic conditions (e.g., K₂CO₃ in DMF) to introduce the hydroxyl group .
- Step 3 : Amidation with 2-methylbenzoyl chloride in the presence of a coupling agent (e.g., EDC/HOBt) .
Critical intermediates include the thiophene-furan precursor and the bromoethyl derivative. Yield optimization requires strict control of reaction temperature (60–80°C) and solvent purity .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties and binding affinity of this compound to cyclooxygenase (COX) enzymes?
- Answer : Density Functional Theory (DFT) calculations, such as those based on the Colle-Salvetti correlation-energy formula, can model electron density distribution and HOMO-LUMO gaps to predict reactivity. Molecular docking simulations (e.g., AutoDock Vina) assess binding affinity to COX-II by analyzing interactions between the thiophene-furan system and the enzyme’s hydrophobic pocket. Validation requires comparing computed binding energies (ΔG) with experimental IC₅₀ values from enzyme inhibition assays .
Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., COX-II inhibition vs. lack of efficacy in cellular assays)?
- Answer : Contradictions may arise from differences in assay conditions (e.g., enzyme purity, substrate concentration). A tiered approach is recommended:
- Tier 1 : Validate enzyme inhibition using recombinant COX-II with standardized protocols (e.g., fluorometric kits) .
- Tier 2 : Perform cellular assays (e.g., LPS-induced prostaglandin E₂ quantification in macrophages) to assess membrane permeability and off-target effects .
- Tier 3 : Use isotopic labeling (³H/¹⁴C) to track compound metabolism and identify inactive metabolites that may explain discrepancies .
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s anti-inflammatory properties?
- Answer : Key SAR modifications include:
- Thiophene substitution : Replacing the 3-thiophenyl group with electron-withdrawing groups (e.g., Cl) enhances COX-II selectivity .
- Hydroxyl group derivatization : Acetylation reduces polarity, improving blood-brain barrier penetration but may decrease aqueous solubility .
- Benzamide methyl position : Ortho-methyl groups stabilize the amide bond against hydrolysis, as shown in stability studies under simulated gastric fluid (pH 2.0) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
